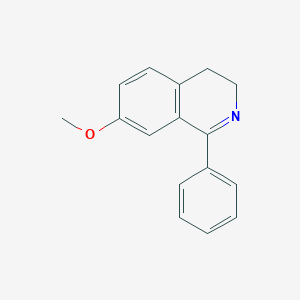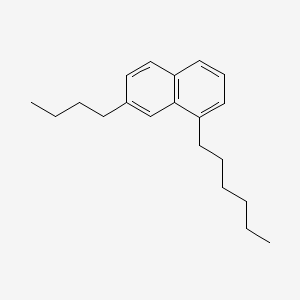![molecular formula C16H29NO3 B13940740 Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing both oxygen and nitrogen atoms. The compound’s unique structure makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid. This reaction yields the spirocyclic intermediate, which can then be further functionalized to obtain the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
科学的研究の応用
9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. Its unique structure may offer therapeutic benefits for certain medical conditions.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
作用機序
The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors with high specificity. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the acetic acid and ester functional groups.
4-Azido-9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane:
Uniqueness
The uniqueness of 9-Oxa-2-azaspiro[55]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester lies in its specific functional groups and their arrangement The presence of both an oxaspiro ring and an acetic acid ester moiety provides a combination of reactivity and stability that is not commonly found in other compounds
特性
分子式 |
C16H29NO3 |
|---|---|
分子量 |
283.41 g/mol |
IUPAC名 |
ethyl 2-(10-ethyl-10-methyl-9-oxa-2-azaspiro[5.5]undecan-2-yl)acetate |
InChI |
InChI=1S/C16H29NO3/c1-4-15(3)12-16(8-10-20-15)7-6-9-17(13-16)11-14(18)19-5-2/h4-13H2,1-3H3 |
InChIキー |
RSCZUIAEMWCUHG-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2(CCCN(C2)CC(=O)OCC)CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)

![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)


![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)





